Montelukast dicyclohexylamine

Catalog No.
S804308
CAS No.
577953-88-9
M.F
C47H59ClN2O3S
M. Wt
767.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montelukast dicyclohexylamine

CAS Number

577953-88-9

Product Name

Montelukast dicyclohexylamine

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C47H59ClN2O3S

Molecular Weight

767.5 g/mol

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N

SMILES

Array

Synonyms

1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic N-Cyclohexylcyclohexanamine;Montelukast DCHA.

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2

The exact mass of the compound Montelukast Dicyclohexylamine Salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Montelukast dicyclohexylamine (CAS 577953-88-9) is a highly crystalline, thermodynamically stable amine salt of the leukotriene receptor antagonist montelukast. In industrial and analytical procurement, it is primarily sourced as a critical purification intermediate for the synthesis of pharmaceutical-grade montelukast sodium and as a highly stable European Pharmacopoeia (EP) reference standard . Unlike the amorphous sodium salt or the highly reactive free acid, the dicyclohexylamine (DCHA) salt readily crystallizes into distinct polymorphs, allowing for the efficient purging of synthesis byproducts [1]. This makes it an indispensable precursor for chemical manufacturers aiming to meet strict USP/EP purity specifications, particularly concerning isomeric and oxidative impurities.

Attempting to bypass the dicyclohexylamine intermediate by directly converting crude montelukast free acid to montelukast sodium routinely fails to meet pharmaceutical purity standards[1]. Montelukast free acid is chemically unstable, highly sensitive to light (which triggers trans-to-cis photoisomerization), and prone to oxidation into montelukast sulfoxide [2]. Direct basification to the sodium salt carries these styrenic and oxidative impurities into the final product, often exceeding the strict <0.1 wt-% USP limit for the cis-isomer [2]. By contrast, isolating the intermediate as a DCHA salt leverages its robust crystallization thermodynamics to selectively reject these impurities, ensuring that the subsequent conversion to the sodium salt yields a highly pure, compliant product without requiring complex chromatographic separations [1].

Crystallization Yield and Impurity Rejection in API Synthesis

Process chemistry validations demonstrate that converting crude montelukast free acid into the dicyclohexylamine salt achieves an isolated yield of over 94%, while simultaneously reducing individual impurities to less than 0.03% [1]. In contrast, direct isolation methods for the free acid or direct sodium salt formation suffer from poor mass recovery and fail to adequately purge the cis-isomer and sulfoxide degradation products[2]. The DCHA salt's robust crystallization kinetics provide a highly efficient, non-chromatographic purification step that is essential for commercial scale-up.

Evidence DimensionIntermediate isolation yield and single-impurity limit
Target Compound DataMontelukast DCHA salt: >94% yield with single impurities <0.03%
Comparator Or BaselineDirect free acid / crude sodium salt isolation: Lower yield with retained impurities often >0.1%
Quantified DifferenceDCHA salt formation ensures >94% recovery while reducing critical impurities below the 0.1% USP threshold.
ConditionsCrystallization from crude montelukast reaction mixtures at 10-30°C.

Procuring the DCHA salt or utilizing it as an intermediate guarantees high-yield purification, eliminating the need for costly downstream chromatographic steps to meet API specifications.

Control of Photoisomerization and Oxidative Degradation

Montelukast sodium and its free acid are highly susceptible to photoisomerization, where the active trans-isomer rapidly converts to the inactive cis-form upon exposure to light, a process that must be strictly controlled to keep the cis-impurity below 0.1 wt-% [1]. The dicyclohexylamine salt provides a stable, crystalline matrix that significantly retards this photoisomerization and resists oxidative degradation to montelukast sulfoxide during storage and handling[2]. This documented stability makes the DCHA salt the standard form for bulk storage and transport before final conversion to the API.

Evidence DimensionResistance to trans-to-cis photoisomerization and oxidation
Target Compound DataMontelukast DCHA salt: High crystalline stability, preserving the trans-isomer configuration.
Comparator Or BaselineMontelukast free acid / amorphous sodium salt: Rapid degradation and trans-to-cis conversion under light exposure.
Quantified DifferenceDCHA salt crystallization successfully arrests degradation, maintaining the cis-isomer strictly below the 0.1 wt-% regulatory limit.
ConditionsAmbient handling and storage prior to final API conversion.

Buyers requiring stable bulk intermediates or analytical standards must select the DCHA salt to prevent costly batch losses due to light-induced degradation.

Suitability as a Pharmacopoeial Reference Standard

Due to its defined stoichiometry and documented solid-state stability, Montelukast dicyclohexylamine is officially designated as a primary reference standard by the European Pharmacopoeia (EP) . While montelukast sodium is the active ingredient in formulations, its hygroscopic and amorphous tendencies make it less reliable for precise analytical calibrations . The DCHA salt (typically >98-99.9% purity) provides reproducible chromatographic retention times and precise mass quantification required for routine QA/QC testing of montelukast bulk drugs and finished dosage forms .

Evidence DimensionAnalytical standard reliability and solid-state stability
Target Compound DataMontelukast DCHA: Highly crystalline, non-hygroscopic, EP-certified primary standard.
Comparator Or BaselineMontelukast sodium: Hygroscopic, prone to amorphous transitions and degradation.
Quantified DifferenceDCHA salt ensures >98-99.9% stable purity for baseline calibration, outperforming the sodium salt in long-term analytical reproducibility.
ConditionsLaboratory QA/QC calibration and HPLC standard preparation.

Analytical laboratories must procure the DCHA salt rather than the API itself to ensure accurate, reproducible, and pharmacopoeia-compliant assay results.

High-Purity API Manufacturing and Scale-Up

Montelukast DCHA is the primary intermediate for the commercial-scale synthesis of Montelukast sodium. By incorporating the DCHA salt crystallization step, manufacturers can efficiently purge styrenic impurities, the cis-isomer, and sulfoxide byproducts, ensuring the final API meets stringent USP/EP specifications (<0.1% cis-isomer) without relying on expensive simulated moving bed (SMB) chromatography [1].

Analytical Reference Standards for QA/QC

Because of its exceptional solid-state stability and resistance to photoisomerization compared to the free acid or sodium salt, the DCHA salt is utilized as a primary analytical reference standard. It is essential for calibrating HPLC equipment, validating impurity profiles, and conducting routine batch release testing in pharmaceutical laboratories.

Process Chemistry and Crystallization Research

For research groups developing novel leukotriene receptor antagonists or optimizing downstream purification workflows, Montelukast DCHA serves as a benchmark compound. Its well-characterized polymorphic behavior provides a reliable model system for studying amine-salt-based impurity rejection and thermodynamic stability in complex pharmaceutical syntheses [1].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

766.3934926 Da

Monoisotopic Mass

766.3934926 Da

Heavy Atom Count

54

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types